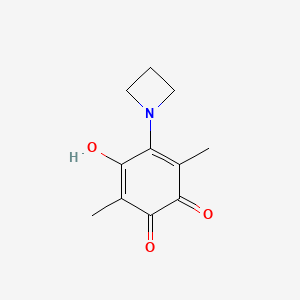
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a hydroxy group attached to a cyclohexadiene ring. The presence of these functional groups contributes to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing ring.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the azetidine ring can produce a more saturated nitrogen-containing ring.
科学的研究の応用
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The azetidine ring and hydroxy group contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways involved are still under investigation, but its potential to inhibit microbial growth and cancer cell proliferation has been demonstrated .
類似化合物との比較
Similar Compounds
2-Azetidinone: Known for its broad biological activity profile, including antimicrobial and anticancer activities.
3-Chloro-2-azetidinone: Used as a building block in the synthesis of various biologically active compounds.
Azetidine and Oxetane Amino Acid Derivatives: These compounds share similar structural features and are used in the development of new pharmaceuticals.
Uniqueness
2-(Azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to the combination of the azetidine ring and the hydroxy group attached to a cyclohexadiene ring. This unique structure contributes to its distinct reactivity and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
4-(azetidin-1-yl)-5-hydroxy-3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C11H13NO3/c1-6-8(12-4-3-5-12)9(13)7(2)11(15)10(6)14/h13H,3-5H2,1-2H3 |
InChIキー |
WPVZYQAXVNVFQT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=O)C1=O)C)O)N2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





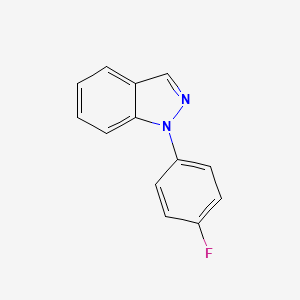
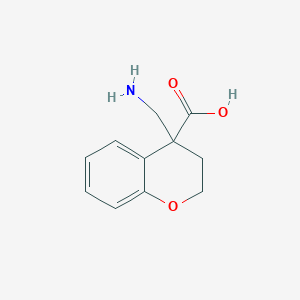
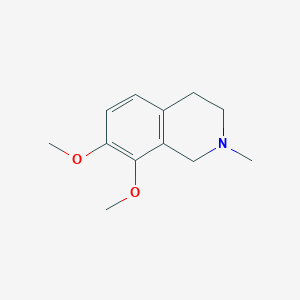
![7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11893155.png)

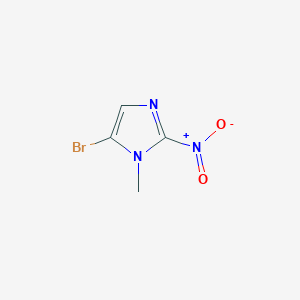
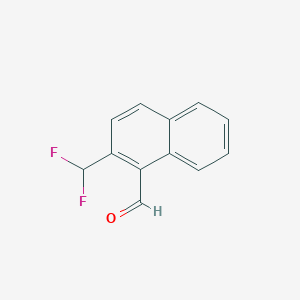

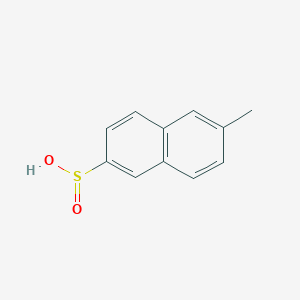
![5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11893192.png)

